what is the mechanism of action of 4-carbamoyl-aminopiperidine
what is the mechanism of action of 4-carbamoyl-aminopiperidine
The Pharmacophoric Mechanism of Action of 4-Carbamoyl-Aminopiperidine: A Privileged Scaffold in Target Modulation and Toxicity Mitigation
Executive Summary
4-Carbamoyl-aminopiperidine (systematically referred to as 1-(piperidin-4-yl)urea or 4-ureidopiperidine) is rarely deployed as a standalone therapeutic agent[1]. Instead, it operates as a highly privileged pharmacophore—a structural linchpin engineered into complex active pharmaceutical ingredients (APIs) to modulate G-protein coupled receptors (GPCRs) and allosterically regulate motor proteins[2]. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the biophysical mechanisms by which this specific moiety exerts its action, focusing on its dual role in maximizing target affinity while mitigating off-target cardiotoxicity.
Molecular Anatomy & Physicochemical Rationale
The mechanism of action of 4-carbamoyl-aminopiperidine is entirely dictated by its bimodal structural geometry. When incorporated into a drug scaffold, it provides two distinct interaction domains:
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The Piperidine Ring (Electrostatic Anchor): The secondary or tertiary amine within the piperidine ring possesses a pKa of approximately 9.0–10.0. At physiological pH (7.4), this nitrogen is protonated, carrying a positive charge. This allows it to form highly stable, charge-reinforced salt bridges with anionic residues (such as Aspartate) deep within target receptor binding pockets[3].
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The Carbamoylamino/Urea Moiety (Conformational Lock): Unlike an amide, the urea group is a rigid, planar system that acts as a bidentate hydrogen-bond donor (via two -NH groups) and a strong hydrogen-bond acceptor (via the carbonyl oxygen). This rigidity restricts the conformational entropy of the molecule, locking the receptor into a specific state upon binding[2].
Mechanism of Action I: GPCR Antagonism (CXCR3 & MCH-R1)
When utilized in GPCR antagonists, the 4-carbamoyl-aminopiperidine scaffold acts as a competitive antagonist by stabilizing the inactive conformation of the receptor.
In the context of CXCR3 receptor antagonists (critical for treating autoimmune diseases), the piperidine nitrogen forms a crucial salt bridge with the highly conserved Aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3)[3]. Simultaneously, the urea moiety projects into the polar pocket formed by TM5 and TM6, establishing a bidentate hydrogen-bonding network. This dual-anchor mechanism physically prevents the inward movement of TM6, which is a prerequisite for intracellular G-protein coupling and downstream signaling[3].
Figure 1: Pharmacophoric mapping of 4-carbamoyl-aminopiperidine within a GPCR binding pocket.
Mechanism of Action II: Allosteric Inhibition of Cardiac Myosin
Beyond GPCRs, the 4-ureidopiperidine motif is a critical intermediate in the synthesis of pyrimidinedione compounds (e.g., Mavacamten analogs) used to treat Hypertrophic Cardiomyopathy (HCM)[4].
Mechanism: In HCM, the heart muscle is hypercontractile. Pyrimidinedione derivatives containing the 4-ureidopiperidine moiety act as allosteric inhibitors of β -cardiac myosin[5][6]. Following ATP hydrolysis, the myosin head enters a pre-powerstroke state (bound to ADP and inorganic phosphate). The urea-piperidine scaffold binds selectively to this conformation, allosterically stabilizing the myosin-ADP-Pi complex. By preventing the release of phosphate, the drug reduces the ensemble of myosin heads capable of strongly binding to the actin filament, thereby reducing hypercontractility and promoting cardiac relaxation.
Figure 2: Allosteric stabilization of the pre-powerstroke state by 4-ureidopiperidine derivatives.
Overcoming hERG Liability: The Causality of the Urea Isostere
A major hurdle in drug development is the off-target blockade of the hERG potassium channel, which leads to fatal QT prolongation. The hERG channel pore has a high affinity for lipophilic, basic amines.
In the development of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, early candidates utilized a piperidin-4-yl-amide scaffold, which exhibited severe hERG toxicity[2]. By replacing the amide with a urea (creating the 4-carbamoyl-aminopiperidine scaffold), medicinal chemists achieved a profound mechanistic shift. The electron-withdrawing nature of the adjacent urea group slightly lowered the pKa of the piperidine nitrogen and significantly reduced the overall lipophilicity (cLogP) of the molecule. This physicochemical shift prevented the molecule from partitioning into the hydrophobic hERG pore while perfectly maintaining the hydrogen-bonding geometry required for MCH-R1 antagonism[2].
Quantitative Data Summary: Amide vs. Urea Scaffold
| Scaffold Class | Target Affinity (MCH-R1 IC50 ) | hERG Inhibition ( IC50 ) | Lipophilicity (cLogP) | Pharmacological Outcome |
| Piperidin-4-yl-amide | < 10 nM | < 1 μ M (High Risk) | 3.5 - 4.5 | High cardiotoxicity |
| 4-Carbamoyl-aminopiperidine | < 15 nM | > 10 μ M (Safe) | 2.0 - 3.0 | Optimized safety profile |
| (Data synthesized from SAR optimization studies of MCH-R1 antagonists[2]) |
Self-Validating Experimental Protocols
To validate the mechanism of action of any 4-carbamoyl-aminopiperidine derivative, researchers must isolate its proximal pharmacodynamic effects from downstream cellular noise. The following protocols are designed as self-validating systems.
Protocol A: [35S]GTPγS Binding Assay for GPCR Antagonism
Purpose: To quantify the ability of the urea derivative to lock the GPCR in an inactive state, preventing G-protein coupling.
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Step 1: Membrane Preparation: Isolate membranes from CHO cells stably expressing the target GPCR (e.g., CXCR3). Causality: Using isolated membranes rather than whole cells eliminates interference from intracellular secondary messengers, isolating the direct receptor-ligand interaction.
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Step 2: Assay Buffer Formulation: Suspend membranes in buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2 , and 10 μ g/mL Saponin. Causality: Saponin gently permeabilizes any resealed membrane vesicles, ensuring the cell-impermeable [35S]GTPγS has unrestricted access to the intracellular G-protein interface.
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Step 3: Ligand Incubation: Add the 4-carbamoyl-aminopiperidine derivative (0.1 nM to 10 μ M) in the presence of an EC80 concentration of the native agonist. Incubate for 30 minutes.
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Step 4: Radioligand Addition: Add 0.1 nM [35S]GTPγS and 10 μ M GDP. Causality: GDP is required to force the G-protein into its basal state; the assay measures the drug's ability to prevent the agonist-induced exchange of GDP for the radiolabeled, non-hydrolyzable GTP analogue.
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Step 5: Filtration and Counting: Terminate the reaction by rapid filtration through GF/B microplates. Wash with ice-cold buffer and measure radioactivity via liquid scintillation.
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Validation Checkpoint: A known inverse agonist must be run in parallel. If the test compound drops the signal below the basal (agonist-free) level, it confirms the urea moiety is actively stabilizing the inactive receptor conformation rather than merely competing for the binding site.
Protocol B: Automated Patch-Clamp for hERG Liability Screening
Purpose: To verify that the transition to a urea scaffold successfully mitigated hERG channel trapping.
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Step 1: Cell Preparation: Utilize HEK293 cells stably expressing the hERG potassium channel (KCNH2).
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Step 2: Voltage Protocol Execution: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. Causality: hERG channels exhibit rapid inactivation during depolarization. The repolarizing step to -50 mV forces the channels to recover from inactivation into the open state. This maximizes the "tail current," which is the exact moment basic amines (like piperidines) enter and block the pore.
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Step 3: Compound Perfusion: Perfuse the 4-carbamoyl-aminopiperidine derivative at 10 μ M.
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Validation Checkpoint: The fractional block of the tail current must be less than 20%. If block exceeds this, the basicity of the piperidine nitrogen has not been sufficiently shielded by the urea isostere, indicating failed optimization.
References
- Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities.Bioorganic & Medicinal Chemistry Letters (2009).[URL: https://pubmed.ncbi.nlm.nih.gov/19539474/]
- Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists.Bioorganic & Medicinal Chemistry Letters (2007).[URL: https://pubmed.ncbi.nlm.nih.gov/17188865/]
- Pyrimidinedione compounds against cardiac conditions.US Patent 9199945B2 (2015).[URL: https://patents.google.
- Phenylpropionyl amine derivant, its preparation method and its in application pharmaceutically.CN Patent 107098871A (2017).[URL: https://patents.google.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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